3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a cyclopenta[b]thiophene moiety. Its distinct chemical properties make it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the cyano group and the chlorophenyl group. The final step involves the formation of the oxazole ring and the carboxamide group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, 3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 3-(2-chlorophenyl)-5-methyl-4-isoxazolylcarbonylamino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo thiophen-2-yl)carbamate These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to differences in their chemical properties and potential applications .
Properties
Molecular Formula |
C18H14ClN3O2S |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-6-2-1-4-11(13)14-8-15(24-22-14)17(23)21-18-12(9-20)10-5-3-7-16(10)25-18/h1-2,4,6,15H,3,5,7-8H2,(H,21,23) |
InChI Key |
ZZMPXIQXIMGMMD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3CC(=NO3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3CC(=NO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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